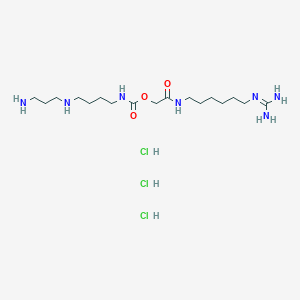
Tresperimus trihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tresperimus induces tolerance after short-term treatment in a fully major histocompatibility mismatched rat cardiac allograft model.
Wissenschaftliche Forschungsanwendungen
1. Bone Marrow Transplantation and Graft-Versus-Host Disease Prevention
Tresperimus trihydrochloride has been studied for its immunosuppressive properties, particularly in the context of allogeneic bone marrow transplantation. It demonstrates effectiveness in preventing lethal graft-versus-host disease (GvHD) following transplantation in mice. A study by El Marsafy, Dutartre, and Gluckman (2001) found that at lower doses, tresperimus supports normal myelopoiesis, erythropoiesis, and megakaryopoiesis in cultured CD34+ cord blood stem cells, indicating its potential in supporting bone marrow transplant procedures and preventing GvHD (El Marsafy, Dutartre, & Gluckman, 2001).
2. Tolerance Induction in Transplants
Simpson (2001) highlighted that tresperimus induces transplant tolerance, distinct from traditional immunosuppressive drugs. It achieves this through a mechanism involving the induction of donor-specific tolerance without impairing immunity against third-party antigens. This quality makes tresperimus a promising agent in the transition from standard immunosuppression to tolerance induction in transplant medicine (Simpson, 2001).
3. Immunosuppressive Mechanisms and Clinical Trials
Tresperimus, an analogue of 15-deoxyspergualin, has been examined for its immunosuppressive activity and potential in clinical applications. Studies by El Marsafy, Dutartre, and Gluckman (2002) and others have provided insights into its effectiveness in various transplant models and its role in supporting hematopoiesis and clonogenic potential of CD34+ cells. Clinical trials have been ongoing to assess its role in preventing transplant rejection and graft-versus-host disease (El Marsafy, Dutartre, & Gluckman, 2002).
4. Local Administration in Autoimmune Uveoretinitis
Bousquet et al. (2011) investigated the efficiency of tresperimus in experimental autoimmune uveoretinitis (EAU) when administered locally. The study demonstrated that tresperimus significantly reduced inflammation and retinal damage in EAU, highlighting its potential as an immunosuppressive agent in managing intraocular inflammation (Bousquet et al., 2011).
5. Interaction with Heat Shock Proteins
Komesli, Dumas, and Dutartre (1999) explored the interaction of tresperimus with heat shock protein Hsc70. While tresperimus and its analogues showed the ability to bind Hsc70, the study suggested that its immunosuppressant effects might not be directly mediated through this interaction, indicating a complex mechanism of action (Komesli, Dumas, & Dutartre, 1999).
Eigenschaften
CAS-Nummer |
160678-11-5 |
|---|---|
Produktname |
Tresperimus trihydrochloride |
Molekularformel |
C17H40Cl3N7O3 |
Molekulargewicht |
496.9 |
IUPAC-Name |
2-((6-guanidinohexyl)amino)-2-oxoethyl (4-((3-aminopropyl)amino)butyl)carbamate trihydrochloride |
InChI |
InChI=1S/C17H37N7O3.3ClH/c18-8-7-10-21-9-5-6-13-24-17(26)27-14-15(25)22-11-3-1-2-4-12-23-16(19)20;;;/h21H,1-14,18H2,(H,22,25)(H,24,26)(H4,19,20,23);3*1H |
InChI-Schlüssel |
ROUJFTXNBSKUBV-UHFFFAOYSA-N |
SMILES |
O=C(OCC(NCCCCCCNC(N)=N)=O)NCCCCNCCCN.[H]Cl.[H]Cl.[H]Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Tresperimus trihydrochloride; Tresperimus HCl; LF08-0299 trihydrochloride; LF 08-0299 trihydrochloride; LF-08-0299 trihydrochloride; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



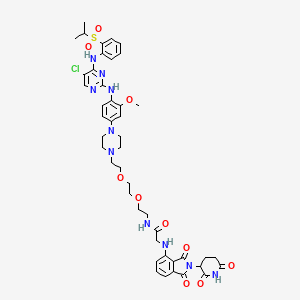
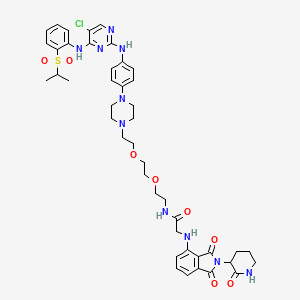
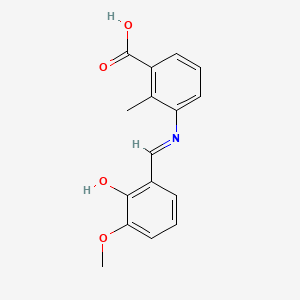
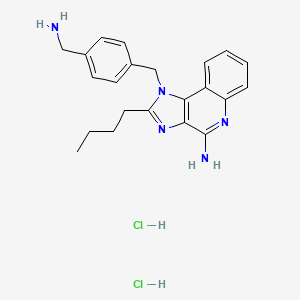

![1-(2,4-dichlorophenyl)-4-ethyl-N-piperidin-1-yl-5-[5-[2-[4-(trifluoromethyl)phenyl]ethynyl]thiophen-2-yl]pyrazole-3-carboxamide](/img/structure/B611399.png)
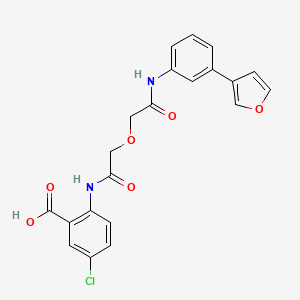
![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Yl {(2s,3r)-4-[({2-[(1-Cyclopentylpiperidin-4-Yl)amino]-1,3-Benzothiazol-6-Yl}sulfonyl)(2-Methylpropyl)amino]-3-Hydroxy-1-Phenylbutan-2-Yl}carbamate](/img/structure/B611404.png)
![[4,5,6,7-Tetrabromo-2-(Dimethylamino)-1h-Benzimidazol-1-Yl]acetic Acid](/img/structure/B611406.png)
![4-(2-chloro-4-fluorophenyl)-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B611407.png)
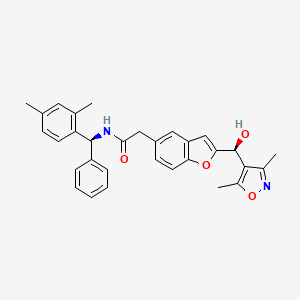
![2-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-N-[(2,4-dimethylphenyl)-phenylmethyl]acetamide](/img/structure/B611410.png)